molecular formula C15H16O3 B579489 (5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione CAS No. 17453-36-0

(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione

Cat. No.: B579489
CAS No.: 17453-36-0
M. Wt: 244.29
InChI Key: BFJCGDGXDGIOHU-VFZGTOFNSA-N
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Description

(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is a naturally occurring sesquiterpene lactone, which is a type of organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione can be synthesized through several methods. One common approach involves the autoxidation of santonin, which leads to the formation of various hydroxysantonenes . Another method includes the photolysis of santonene, which produces photosantonenes A and B .

Industrial Production Methods

Industrial production of santonene typically involves the extraction from natural sources, such as Artemisia maritima. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione is unique due to its specific structure and reactivity. Its ability to undergo various chemical transformations, such as autoxidation and photolysis, sets it apart from other similar compounds .

Properties

CAS No.

17453-36-0

Molecular Formula

C15H16O3

Molecular Weight

244.29

IUPAC Name

(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione

InChI

InChI=1S/C15H16O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9H,4,6H2,1-3H3/t9-,15-/m0/s1

InChI Key

BFJCGDGXDGIOHU-VFZGTOFNSA-N

SMILES

CC1C(=O)C=CC2(C1=C3C(=C(C(=O)O3)C)CC2)C

Origin of Product

United States

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